molecular formula C16H17N3O3 B11379283 5-[(2-methoxyethyl)amino]-2-[(E)-2-(2-methoxyphenyl)ethenyl]-1,3-oxazole-4-carbonitrile

5-[(2-methoxyethyl)amino]-2-[(E)-2-(2-methoxyphenyl)ethenyl]-1,3-oxazole-4-carbonitrile

Cat. No.: B11379283
M. Wt: 299.32 g/mol
InChI Key: JEDHSMZVSMFPSB-BQYQJAHWSA-N
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Description

5-[(2-methoxyethyl)amino]-2-[(E)-2-(2-methoxyphenyl)ethenyl]-1,3-oxazole-4-carbonitrile is a synthetic organic compound characterized by its unique structure, which includes an oxazole ring, a nitrile group, and methoxyethyl and methoxyphenyl substituents

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-[(2-methoxyethyl)amino]-2-[(E)-2-(2-methoxyphenyl)ethenyl]-1,3-oxazole-4-carbonitrile typically involves multi-step organic reactions. One common synthetic route includes:

    Formation of the Oxazole Ring: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions. For example, a precursor containing a nitrile and an amino group can be cyclized using a dehydrating agent like phosphorus oxychloride (POCl₃).

    Substitution Reactions: The introduction of the methoxyethyl and methoxyphenyl groups can be performed through nucleophilic substitution reactions. Common reagents for these steps include methoxyethylamine and 2-methoxybenzaldehyde.

    Ethenylation: The formation of the ethenyl linkage (C=C) can be achieved through a Wittig reaction or a Heck coupling reaction, using appropriate phosphonium salts or palladium catalysts.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors for better control over reaction conditions and the use of green chemistry principles to reduce waste and energy consumption.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the methoxyethyl and methoxyphenyl groups. Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reduction reactions can target the nitrile group, converting it to an amine. Typical reducing agents include lithium aluminum hydride (LiAlH₄) and hydrogen gas (H₂) with a palladium catalyst.

    Substitution: The compound can participate in nucleophilic substitution reactions, especially at the methoxy groups. Reagents like sodium hydride (NaH) and alkyl halides can be used.

Common Reagents and Conditions

    Oxidation: KMnO₄ in acidic or neutral conditions.

    Reduction: LiAlH₄ in dry ether or H₂ with Pd/C catalyst.

    Substitution: NaH in dimethylformamide (DMF) with alkyl halides.

Major Products

    Oxidation: Formation of carboxylic acids or aldehydes from methoxy groups.

    Reduction: Conversion of nitrile to primary amine.

    Substitution: Introduction of various alkyl or aryl groups at the methoxy positions.

Scientific Research Applications

Chemistry

In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for various functionalization reactions, making it a versatile intermediate in organic synthesis.

Biology

In biological research, derivatives of this compound may exhibit interesting biological activities, such as antimicrobial or anticancer properties. Studies could focus on modifying the structure to enhance these activities and understand the structure-activity relationships.

Medicine

In medicinal chemistry, this compound could serve as a lead compound for the development of new drugs. Its potential interactions with biological targets, such as enzymes or receptors, make it a candidate for drug discovery programs.

Industry

In the industrial sector, this compound could be used in the development of new materials, such as polymers or coatings, due to its chemical stability and functional groups that allow for further modification.

Mechanism of Action

The mechanism of action of 5-[(2-methoxyethyl)amino]-2-[(E)-2-(2-methoxyphenyl)ethenyl]-1,3-oxazole-4-carbonitrile would depend on its specific application. In a biological context, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The oxazole ring and nitrile group could play crucial roles in binding to these targets, while the methoxy groups might influence the compound’s solubility and membrane permeability.

Comparison with Similar Compounds

Similar Compounds

    5-[(2-methoxyethyl)amino]-2-[(E)-2-(2-hydroxyphenyl)ethenyl]-1,3-oxazole-4-carbonitrile: Similar structure but with a hydroxy group instead of a methoxy group.

    5-[(2-ethoxyethyl)amino]-2-[(E)-2-(2-methoxyphenyl)ethenyl]-1,3-oxazole-4-carbonitrile: Similar structure but with an ethoxyethyl group instead of a methoxyethyl group.

Uniqueness

The uniqueness of 5-[(2-methoxyethyl)amino]-2-[(E)-2-(2-methoxyphenyl)ethenyl]-1,3-oxazole-4-carbonitrile lies in its specific combination of functional groups, which confer distinct chemical and physical properties

Properties

Molecular Formula

C16H17N3O3

Molecular Weight

299.32 g/mol

IUPAC Name

5-(2-methoxyethylamino)-2-[(E)-2-(2-methoxyphenyl)ethenyl]-1,3-oxazole-4-carbonitrile

InChI

InChI=1S/C16H17N3O3/c1-20-10-9-18-16-13(11-17)19-15(22-16)8-7-12-5-3-4-6-14(12)21-2/h3-8,18H,9-10H2,1-2H3/b8-7+

InChI Key

JEDHSMZVSMFPSB-BQYQJAHWSA-N

Isomeric SMILES

COCCNC1=C(N=C(O1)/C=C/C2=CC=CC=C2OC)C#N

Canonical SMILES

COCCNC1=C(N=C(O1)C=CC2=CC=CC=C2OC)C#N

Origin of Product

United States

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